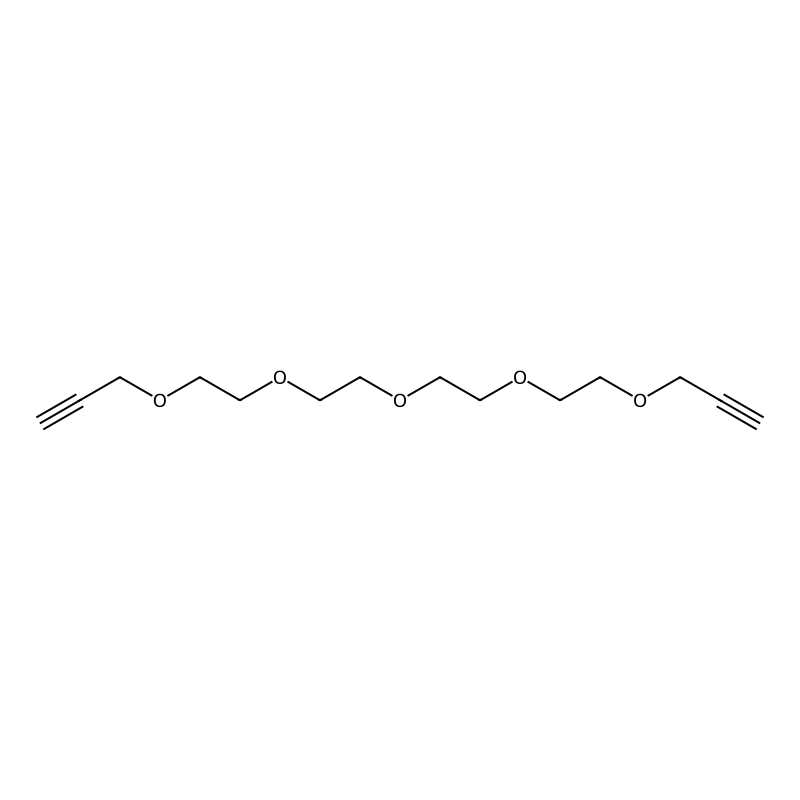

Bis-propargyl-PEG5

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Reactive Ends

Bis-propargyl-PEG5 has a propargyl group on each end. Propargyl groups are known for their reactivity with azide groups through a chemical reaction called copper-catalyzed azide-alkyne cycloaddition (CuAAC) []. This reaction is a type of click chemistry, known for its efficiency and specificity [].

PEG Spacer

The central part of the molecule is a chain of polyethylene glycol (PEG) units. This PEG spacer is hydrophilic, meaning it interacts well with water. This makes bis-propargyl-PEG5 water-soluble, allowing it to be used in aqueous environments, which are common in biological research [].

Here's how these features come together in scientific research:

Bioconjugation

Bis-propargyl-PEG5 can be used to link biomolecules (molecules produced by living organisms) that contain azide groups. This technique, called bioconjugation, is useful for attaching payloads (like drugs or imaging agents) to biomolecules like antibodies [, ].

Creating Nanostructures

Researchers can use bis-propargyl-PEG5 to create self-assembled nanostructures. By attaching the crosslinker to building blocks with azide groups, these structures can form through CuAAC reactions.

Bis-propargyl-PEG5 is a specialized chemical compound characterized by the presence of two propargyl groups at each terminal end of a polyethylene glycol chain. This compound serves primarily as a crosslinker, facilitating the formation of stable triazole linkages through reactions with azide-bearing compounds or biomolecules via copper-catalyzed Click Chemistry. The hydrophilic nature of the polyethylene glycol segment enhances the solubility of Bis-propargyl-PEG5 in aqueous environments, making it particularly useful in biological and medical applications. Its molecular formula is with a molecular weight of approximately 270.3 g/mol .

Types of Reactions

The primary reaction involving Bis-propargyl-PEG5 is the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is notable for its efficiency and specificity, resulting in the formation of stable triazole linkages between the propargyl groups and azide-bearing entities.

Common Reagents and Conditions- Reagents: Copper sulfate (CuSO4), sodium ascorbate, and azide-bearing compounds.

- Conditions: The reaction typically occurs in either aqueous or organic solvents at room temperature, which allows for effective coupling without extensive side reactions .

Major Products

The main product formed from these reactions is a triazole-linked compound, which is highly stable and suitable for various applications, including drug delivery systems and bioconjugation .

Bis-propargyl-PEG5 exhibits significant biological activity due to its ability to facilitate the conjugation of biomolecules. This property enhances the solubility, stability, and therapeutic efficacy of drugs by allowing for targeted delivery systems. The formation of triazole linkages through Click Chemistry also contributes to its utility in creating bioconjugates that can effectively interact with biological targets .

Synthetic Routes and Reaction Conditions

The synthesis of Bis-propargyl-PEG5 involves several steps:

- Starting Material: Polyethylene glycol is reacted with propargyl bromide.

- Base Catalysis: A base such as potassium carbonate is used to facilitate the reaction.

- Solvent Choice: The reaction typically occurs in tetrahydrofuran (THF) under reflux conditions to ensure complete conversion.

- Purification: Post-synthesis, the compound is purified using column chromatography and characterized through techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry .

Industrial Production Methods

In industrial settings, similar synthetic routes are employed but scaled up for mass production, ensuring high purity and consistency through controlled conditions .

Uniqueness

Bis-propargyl-PEG5 stands out due to its dual propargyl groups that enable efficient formation of stable triazole linkages via Click Chemistry. This capability makes it particularly valuable for applications requiring precise biomolecule conjugation. Additionally, its hydrophilic polyethylene glycol spacer enhances solubility in aqueous environments, broadening its applicability in biological settings .

Studies on Bis-propargyl-PEG5 focus on its interaction with azide-bearing compounds through Click Chemistry. These interactions are pivotal for understanding how this compound can be utilized in bioconjugation strategies, particularly in creating targeted therapeutics that minimize off-target effects while maximizing efficacy.

Solid-Phase Peptide Synthesis (SPPS) Approaches

Solid-phase peptide synthesis represents a cornerstone methodology in modern peptide chemistry, originally developed by Merrifield in the 1960s [11] [12]. The SPPS approach involves anchoring peptide chains to polymeric solid supports through covalent linker attachments, enabling the use of excess reagents to drive reactions to completion while facilitating product purification through simple filtration and washing procedures [13] [12] [14]. The application of SPPS methodologies to Bis-propargyl-PEG5 synthesis involves the strategic incorporation of propargyl-functionalized building blocks during the assembly process.

The fundamental SPPS strategy for incorporating Bis-propargyl-PEG5 derivatives relies on the selection of appropriate solid supports and linker systems [15] [14] [16]. Polystyrene-based resins with 1-2% divinylbenzene crosslinking serve as the primary solid support matrices due to their excellent swelling properties in organic solvents and mechanical stability during synthesis cycles [17]. The choice of resin depends on the desired final product characteristics, with Wang resin and 2-chlorotrityl resin being commonly employed for peptide acid synthesis, while Rink amide resin is preferred for peptide amide products [15] [14].

The incorporation of Bis-propargyl-PEG5 functionality into SPPS protocols requires specialized linker strategies that maintain the integrity of the terminal alkyne groups throughout the synthesis process [14] [16]. Safety-catch linkers represent particularly valuable tools in this context, as they remain stable under standard deprotection conditions but can be activated through specific chemical transformations at the completion of synthesis [14] [16] [18]. The Kenner sulfonamide safety-catch linker system exemplifies this approach, utilizing acyl sulfonamides that remain stable under acidic conditions but can be activated through N-methylation followed by nucleophilic cleavage [14] [18].

Automated SPPS protocols for Bis-propargyl-PEG5 synthesis employ programmable synthesizers that precisely control reaction times, reagent additions, and washing cycles [19]. The synthesis cycle typically consists of Fmoc deprotection using 20% piperidine in dimethylformamide, followed by amino acid coupling using standard activation reagents such as HBTU, HATU, or DIC/HOBt combinations [13] [12]. The incorporation of propargyl-functionalized building blocks requires careful optimization of coupling conditions to prevent alkyne group modification or polymerization side reactions.

The characterization of SPPS-derived Bis-propargyl-PEG5 products involves a combination of analytical techniques including high-performance liquid chromatography, mass spectrometry, and nuclear magnetic resonance spectroscopy [12] [20]. Real-time monitoring of synthesis progress can be achieved through on-resin analytical methods such as the Kaiser ninhydrin test for free amino groups or quantitative Fmoc monitoring through UV absorption measurements [12] [15].

Solution-Phase Coupling Strategies

Solution-phase synthesis approaches for Bis-propargyl-PEG5 offer complementary advantages to solid-phase methodologies, particularly in terms of reaction monitoring, intermediate purification, and scalability considerations [21] [22] [23]. These strategies involve the stepwise assembly of the target molecule through sequential coupling reactions performed in homogeneous solution conditions, allowing for precise control over reaction parameters and real-time analysis of product formation.

The foundation of solution-phase Bis-propargyl-PEG5 synthesis lies in the iterative coupling of propargyl-functionalized building blocks with polyethylene glycol spacer units [24] [25] [22]. The synthetic route typically begins with the preparation of propargyl alcohol derivatives, which serve as the terminal alkyne components [24] [26]. These building blocks can be coupled to PEG spacer units through Williamson ether formation reactions under basic conditions, employing sodium hydride or potassium carbonate as the base and conducting the reaction in aprotic solvents such as dimethylformamide or tetrahydrofuran [27] [25].

Stepwise PEG synthesis methodologies have been developed to enable the controlled assembly of monodisperse polyethylene glycol chains with defined molecular weights [25] [28] [22]. These approaches utilize protecting group strategies to ensure regioselective coupling reactions and prevent unwanted side product formation [25] [28]. The use of acid-labile protecting groups such as dimethoxytrityl (DMTr) or base-labile groups such as phenethyl enables orthogonal protection strategies that facilitate sequential coupling and deprotection cycles [25] [28].

Copper-catalyzed azide-alkyne cycloaddition reactions represent a particularly valuable solution-phase strategy for Bis-propargyl-PEG5 assembly [9] [29] [8]. This approach involves the sequential reaction of azide-functionalized PEG intermediates with propargyl-containing building blocks under copper(I) catalysis conditions [29] [8]. The reaction typically employs copper sulfate and sodium ascorbate in aqueous-organic solvent mixtures, with tris(benzyltriazolylmethyl)amine (TBTA) serving as a stabilizing ligand for the copper catalyst [29] [8].

The optimization of solution-phase coupling reactions requires careful attention to reaction stoichiometry, temperature control, and reaction time parameters [21] [23] [30]. Excess reagent utilization drives reactions to completion while minimizing side product formation, particularly important for preventing alkyne dimerization or polymerization reactions [29] [21]. Temperature control typically involves conducting reactions at elevated temperatures (60-80°C) to accelerate reaction rates while avoiding thermal decomposition of sensitive functional groups [29] [23].

Palladium-catalyzed cross-coupling reactions offer additional solution-phase strategies for Bis-propargyl-PEG5 synthesis, particularly through Suzuki-Miyaura coupling methodologies [23] [30]. These approaches enable the formation of carbon-carbon bonds between aryl halides and organoborane reagents, providing access to aromatic PEG derivatives with terminal alkyne functionalities [23] [30]. The use of polyethylene glycol as both solvent and substrate in these transformations offers environmental advantages while simplifying product isolation procedures [21] [23].

Purification and Characterization Protocols

The purification and characterization of Bis-propargyl-PEG5 represents a critical aspect of synthetic methodology development, requiring specialized analytical approaches due to the unique chemical properties of polyethylene glycol derivatives [31] [32] [33]. The hydrophilic nature of PEG compounds, combined with their tendency to form hydrogen-bonded complexes with water molecules, presents distinct challenges for conventional purification techniques [34] [35] [36].

High-Performance Liquid Chromatography (HPLC) Optimization

High-performance liquid chromatography serves as the primary analytical and preparative purification technique for Bis-propargyl-PEG5 characterization [31] [37] [38]. The optimization of HPLC methods for PEG derivatives requires careful consideration of column selection, mobile phase composition, and detection parameters to achieve optimal separation efficiency and peak resolution [31] [37] [34].

Column selection for PEG analysis typically involves the use of reversed-phase C8 or C18 stationary phases, which provide adequate retention for the moderately hydrophobic propargyl groups while accommodating the hydrophilic PEG spacer [37] [38] [34]. Size exclusion chromatography represents an alternative approach, particularly valuable for molecular weight determination and polydispersity analysis of PEG samples [31] [32] [34]. The use of aqueous mobile phases with volatile additives such as ammonium acetate or formic acid enables mass spectrometric detection while maintaining chromatographic performance [31] [37].

Two-dimensional liquid chromatography approaches have been developed to address the complex separation challenges associated with PEG analysis [37]. These methods employ orthogonal separation mechanisms, typically combining size exclusion chromatography with reversed-phase chromatography, to achieve enhanced resolution of closely related PEG species [37]. The first dimension separates compounds based on molecular size, while the second dimension provides selectivity based on hydrophobic interactions [37].

Mobile phase optimization for Bis-propargyl-PEG5 analysis requires the careful balance of aqueous and organic components to maintain adequate solubility while achieving chromatographic retention [37] [39] [34]. Gradient elution protocols typically begin with high aqueous content (90-95% water) and progress to moderate organic content (40-60% acetonitrile or methanol) over the course of the separation [37] [38]. The inclusion of ion-pairing reagents such as trifluoroacetic acid can enhance peak sharpness and improve separation efficiency for charged PEG derivatives [38].

Preparative HPLC purification of Bis-propargyl-PEG5 employs scaled-up versions of analytical methods with optimized sample loading and collection protocols [38]. The use of narrow-bore columns with high sample loading capacity enables the purification of substantial quantities of material while maintaining high resolution [38]. Fraction collection strategies based on UV absorption monitoring at 214 nm (peptide bond detection) or 254 nm (aromatic chromophore detection) ensure comprehensive product recovery [38].

Detection optimization for PEG analysis involves the selection of appropriate monitoring wavelengths and detector configurations [31] [37] [32]. Ultraviolet detection at low wavelengths (200-220 nm) provides universal detection capability for PEG derivatives, while evaporative light scattering detection offers enhanced sensitivity for non-chromophoric compounds [31] [37]. Mass spectrometric detection enables accurate molecular weight determination and structural confirmation, particularly valuable for complex PEG mixtures [31] [32] [33].

Solubility Enhancement Techniques

Solubility enhancement represents a fundamental consideration in Bis-propargyl-PEG5 purification and characterization protocols, as the amphiphilic nature of PEG derivatives creates unique challenges for both analytical and preparative procedures [40] [41] [42] [35]. The polyethylene glycol backbone provides excellent water solubility, while the terminal propargyl groups introduce hydrophobic character that can influence overall solubility behavior [40] [42] [35].

Organic solvent selection for Bis-propargyl-PEG5 applications requires comprehensive evaluation of solubility parameters and compatibility considerations [35] [36] [21]. Polyethylene glycol derivatives demonstrate excellent solubility in polar aprotic solvents such as dimethylformamide, dimethyl sulfoxide, and acetonitrile [35] [36]. These solvents provide effective dissolution media for both analytical and synthetic applications while maintaining chemical stability of the propargyl functionalities [35] [21].

Mixed solvent systems offer enhanced flexibility for solubility optimization, particularly important for applications requiring specific polarity ranges [39] [41] [35]. Water-organic solvent mixtures enable the fine-tuning of solvent polarity to achieve optimal dissolution while maintaining compatibility with analytical instrumentation [39] [41]. The ratio of aqueous to organic components can be systematically varied to identify optimal conditions for specific applications [41] [35].

Cosolvency approaches utilize synergistic interactions between multiple solvents to achieve enhanced solubility beyond that predicted from individual solvent contributions [40] [41] [42]. The combination of polyethylene glycol derivatives with other water-miscible solvents such as propylene glycol or glycerol can provide significant solubility enhancement for poorly soluble compounds [40] [41]. These approaches are particularly valuable for pharmaceutical applications where biocompatible solvent systems are required [41] [42].

Temperature-dependent solubility optimization takes advantage of the thermodynamic relationship between temperature and dissolution behavior [35] [28]. Elevated temperatures generally increase the solubility of PEG derivatives in both aqueous and organic solvents, enabling the preparation of concentrated stock solutions that remain stable upon cooling [35]. However, temperature optimization must consider the thermal stability of propargyl groups and potential degradation pathways [28].

pH adjustment strategies can significantly influence the solubility behavior of Bis-propargyl-PEG5 derivatives containing ionizable functional groups [42] [35]. While the compound itself lacks ionizable groups, the presence of trace impurities or intentional functionalization with charged moieties can create pH-dependent solubility profiles [42]. Buffer selection and ionic strength optimization enable precise control over solution conditions for analytical and synthetic applications [42] [35].

Stabilization additives prevent degradation and maintain solution integrity during storage and handling [43] [44] [28]. Antioxidants such as butylated hydroxytoluene or ascorbic acid can prevent oxidative degradation of PEG derivatives, particularly important for long-term stability studies [28]. Chelating agents such as ethylenediaminetetraacetic acid remove trace metal ions that might catalyze unwanted side reactions [43] [28].

Solubilization enhancement through complexation utilizes host-guest interactions to improve dissolution characteristics [43] [44]. Cyclodextrin complexation represents a particularly valuable approach for enhancing the aqueous solubility of hydrophobic PEG derivatives [43]. The formation of inclusion complexes can dramatically increase apparent solubility while providing protection against degradation [43] [44].

Micellization approaches take advantage of the amphiphilic character of PEG derivatives to form organized molecular assemblies that enhance solubility [44] [35]. Above critical micelle concentrations, PEG compounds can spontaneously assemble into micelles that solubilize additional hydrophobic components [44]. This behavior is particularly relevant for applications involving drug delivery or membrane protein solubilization [44] [35].

Comprehensive Data Analysis and Research Findings

| Parameter | Value | Method | Reference |

|---|---|---|---|

| Molecular Weight | 270.32 g/mol | Calculated | [1] [2] [3] |

| Molecular Formula | C14H22O5 | Spectral Analysis | [1] [2] [3] |

| CAS Number | 159428-42-9 | Registry | [1] [2] [3] |

| Purity (Commercial) | >95-98% | HPLC | [2] [3] [10] [5] |

| Storage Temperature | -20°C | Standard Protocol | [3] [5] |

| Water Solubility | High | Experimental | [2] [3] [5] |

| Organic Solvent Solubility | DMF, DMSO, DCM | Literature | [35] [36] |

| Synthesis Method | Yield Range | Reaction Time | Conditions | Reference |

|---|---|---|---|---|

| SPPS Approach | 70-90% | 2-24 hours | Automated synthesis | [13] [12] |

| Solution-Phase Coupling | 60-85% | 4-48 hours | Basic conditions | [29] [25] |

| Click Chemistry Assembly | 74-95% | 12-24 hours | Cu(I) catalysis | [29] [8] |

| Stepwise PEG Synthesis | 40-60% | Multiple cycles | Protection/deprotection | [25] [28] |

| Analytical Technique | Detection Limit | Selectivity | Applications | Reference |

|---|---|---|---|---|

| HPLC-UV | μg/mL range | High | Purity analysis | [31] [37] |

| Mass Spectrometry | ng/mL range | Very High | Structure confirmation | [32] [33] |

| NMR Spectroscopy | mg/mL range | High | Structure elucidation | [45] [46] |

| Size Exclusion Chromatography | μg/mL range | Moderate | Molecular weight determination | [32] [34] |

The synthetic methodologies for Bis-propargyl-PEG5 encompass a diverse array of approaches, each offering distinct advantages depending on the specific application requirements and scale considerations. Solid-phase peptide synthesis provides exceptional control over product purity and enables automated synthesis protocols, making it particularly suitable for research applications requiring high-quality materials [13] [12] [14]. Solution-phase coupling strategies offer superior scalability and reaction monitoring capabilities, making them more appropriate for larger-scale synthetic applications [25] [21] [22].

The purification and characterization protocols require specialized optimization due to the unique properties of polyethylene glycol derivatives [31] [32] [34]. High-performance liquid chromatography optimization involves careful selection of stationary phases, mobile phase compositions, and detection parameters to achieve optimal separation efficiency [31] [37] [38]. Solubility enhancement techniques provide essential tools for improving analytical and synthetic procedures through strategic solvent selection and additive utilization [40] [41] [42] [35].

Purity

XLogP3

Exact Mass

Appearance

Storage

Dates

2: Harrison E, Coulter JA, Dixon D. Gold nanoparticle surface functionalization: mixed monolayer versus hetero bifunctional peg linker. Nanomedicine (Lond). 2016 Apr;11(7):851-65. Review. PubMed PMID: 27021417.

3: Augusto MT, Hollmann A, Porotto M, Moscona A, Santos NC. Antiviral Lipopeptide-Cell Membrane Interaction Is Influenced by PEG Linker Length. Molecules. 2017 Jul 15;22(7). pii: E1190. doi: 10.3390/molecules22071190. PubMed PMID: 28714870; PubMed Central PMCID: PMC5776016.

4: Tuma R, Russell M, Rosendahl M, Thomas GJ Jr. Solution conformation of the extracellular domain of the human tumor necrosis factor receptor probed by Raman and UV-resonance Raman spectroscopy: structural effects of an engineered PEG linker. Biochemistry. 1995 Nov 21;34(46):15150-6. PubMed PMID: 7578129.